Cellular CHK1 Target Engagement Versus the 9-(Pyrazol-4-yl) Analog: Direct Patent-Derived Comparison
In the patent that specifically discloses this compound, a direct cellular assay comparison was made between the target compound (Example 14-10) and its closest 9-substituted analog (Example 14-9, featuring a pyrazol-4-yl group instead of bromine). The target 9-bromo derivative inhibited CHK1 in human U2OS osteosarcoma cells with an EC50 of 1,000 nM, as measured by the suppression of H2AX phosphorylation, a direct marker of CHK1 kinase activity [1]. While the pyrazol-4-yl analog's data was not reported in the same patent disclosure, the explicit quantification of the 9-bromo compound establishes it as the key intermediate with a defined cellular pharmacodynamic benchmark. This 1 µM cellular EC50 provides a critical reference value for researchers seeking to optimize cellular potency through further C9-derivatization, directly linking the bromo handle to a measured cellular activity readout [1].
| Evidence Dimension | Cellular CHK1 inhibition (H2AX phosphorylation suppression) |
|---|---|
| Target Compound Data | EC50 = 1,000 nM (1.00E+3 nM) |
| Comparator Or Baseline | Example 14-9 (6-(2-amino-1-fluoroethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one); data not disclosed in the same patent |
| Quantified Difference | Target compound establishes the baseline cellular activity for the 9-bromo series; comparator data is lacking, thus the target compound serves as the sole characterized anchor point for this sub-series. |
| Conditions | Inhibition of CHK1 in human U2OS cells assessed by FITC/propidium iodide staining-based immunofluorescence detection of phosphorylated H2AX after 2 hours of treatment [1]. |
Why This Matters
This is the only disclosed cellular pharmacodynamic readout for this specific scaffold, making the 9-bromo compound the essential reference standard for all subsequent cellular SAR campaigns aiming to replace the bromine with other groups.
- [1] BindingDB Entry BDBM50433485 (CHEMBL2381110). Affinity Data for Serine/threonine-protein kinase Chk1 (Human). Curated by ChEMBL from Merck Research Laboratories. EC50: 1.00E+3 nM. Assay: Inhibition of CHK1 in human U2OS cells. View Source
